molecular formula C9H15N2O9P B12360506 5,6-Dihydrouridine 5'-monophosphate CAS No. 1036-48-2

5,6-Dihydrouridine 5'-monophosphate

Cat. No.: B12360506
CAS No.: 1036-48-2
M. Wt: 326.20 g/mol
InChI Key: NBWDKGJHOHJBRJ-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrouridine 5’-monophosphate is a derivative of uridine 5’-monophosphate, characterized by the reduction of the 5,6-double bond in the uridine ring to a single bond, resulting in a dihydro form. This compound is a uridine 5’-phosphate and is commonly found in the D-loop of transfer ribonucleic acid in bacteria, eukaryotes, and some archaea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrouridine 5’-monophosphate typically involves the reduction of uridine 5’-monophosphate. This reduction can be achieved using dihydrouridine synthases, which are enzymes that catalyze the reduction of the 5,6-double bond in uridine residues . The reaction conditions generally require a reducing agent such as nicotinamide adenine dinucleotide phosphate (NADPH) and specific reaction conditions to maintain enzyme activity.

Industrial Production Methods

Industrial production of 5,6-Dihydrouridine 5’-monophosphate is less common due to its specific biological role and the complexity of its synthesis. biotechnological methods involving the expression of dihydrouridine synthases in microbial systems can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrouridine 5’-monophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized back to uridine 5’-monophosphate.

    Substitution: The phosphate group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to substitute the phosphate group.

Major Products

    Oxidation: Uridine 5’-monophosphate.

    Substitution: Various alkyl or acyl derivatives of 5,6-Dihydrouridine 5’-monophosphate.

Scientific Research Applications

5,6-Dihydrouridine 5’-monophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydrouridine 5’-monophosphate involves its incorporation into transfer ribonucleic acid, where it contributes to the structural flexibility of the molecule. This flexibility is crucial for the proper functioning of transfer ribonucleic acid during protein synthesis. The reduction of the 5,6-double bond in uridine to a single bond by dihydrouridine synthases is a key step in this process .

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-monophosphate: The parent compound from which 5,6-Dihydrouridine 5’-monophosphate is derived.

    5,6-Dihydrouridine: The nucleoside form without the phosphate group.

    5-Methyldihydrouridine: A methylated derivative of 5,6-Dihydrouridine.

Uniqueness

5,6-Dihydrouridine 5’-monophosphate is unique due to its specific role in the structural flexibility of transfer ribonucleic acid. Unlike uridine 5’-monophosphate, which has a double bond at the 5,6-position, 5,6-Dihydrouridine 5’-monophosphate has a single bond, which significantly impacts the conformational dynamics of transfer ribonucleic acid .

Properties

CAS No.

1036-48-2

Molecular Formula

C9H15N2O9P

Molecular Weight

326.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H15N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

NBWDKGJHOHJBRJ-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.